molecular formula C11H13ClN2O2 B1389416 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride CAS No. 1158498-69-1

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride

Cat. No.: B1389416
CAS No.: 1158498-69-1
M. Wt: 240.68 g/mol
InChI Key: JTIIGIOLGBNWSL-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmacological applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include:

    Condensation with formic acid or trimethyl orthoformate: This step forms the benzimidazole core.

    Alkaline alcoholic solution: Used for reactions involving carbondisulphide.

    Reaction with aromatic or aliphatic aldehydes: This step can be performed in various solvents like acetonitrile.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: For efficient heat and mass transfer.

    Catalysts: To enhance reaction rates and selectivity.

    Purification steps: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Common in benzimidazole chemistry, where substituents on the aromatic ring can be replaced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield benzimidazole oxides.

    Reduction: Can produce benzimidazole amines.

    Substitution: Results in various substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to:

    Bind to DNA and RNA: Affecting their function and replication.

    Inhibit enzymes: Such as topoisomerases, which are crucial for DNA replication.

    Modulate signaling pathways: Involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-benzoimidazol-5-ylamine hydrochloride
  • N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide

Uniqueness

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is unique due to its specific propionic acid moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7;/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIIGIOLGBNWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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